K-Ras G12C-IN-4

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

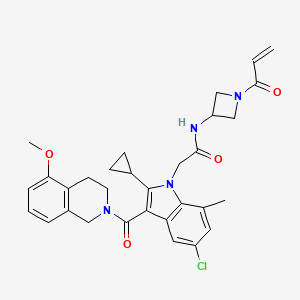

K-Ras G12C-IN-4 is a small molecule inhibitor specifically designed to target the Kirsten rat sarcoma viral oncogene homolog (KRAS) protein with a glycine-to-cysteine mutation at codon 12 (G12C). This mutation is commonly found in various cancers, including non-small cell lung cancer, colorectal cancer, and pancreatic cancer. The compound binds covalently to the mutant cysteine residue, thereby inhibiting the oncogenic activity of KRAS G12C and blocking downstream signaling pathways that promote cancer cell proliferation and survival .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of K-Ras G12C-IN-4 involves multiple steps, starting with the preparation of key intermediates. The synthetic route typically includes:

Formation of the core structure: This involves the construction of the central scaffold through a series of condensation and cyclization reactions.

Functionalization: Introduction of functional groups that enhance binding affinity and specificity to the KRAS G12C mutant.

Purification: The final compound is purified using techniques such as column chromatography and recrystallization to achieve high purity.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. This involves optimization of reaction conditions to maximize yield and minimize impurities. Techniques such as high-performance liquid chromatography (HPLC) are employed for large-scale purification .

Chemical Reactions Analysis

Reactivity of KRAS G12C Thiol

The KRAS G12C mutation introduces a cysteine residue with a depressed pKa (~7.6) compared to free cysteine (pKa ~8.5), making it more susceptible to oxidation and electrophilic modification . This reactivity enables covalent binding with inhibitors targeting the nucleotide-binding pocket.

| Property | Value/Behavior | Source |

|---|---|---|

| pKa of C12 thiol | ~7.6 | |

| Oxidation susceptibility | Prone to reversible/irreversible oxidation | |

| Impact of oxidation | Blocks covalent inhibitor binding |

Mechanistic Insights from Analogous Inhibitors

While "K-Ras G12C-IN-4" is not directly cited, structural and mechanistic parallels can be drawn from:

ARS-853 and AMG 510

These covalent inhibitors react with the KRAS G12C thiol via a two-phase kinetic model:

Key Kinetic Data

-

Kd determination : Derived from global analysis of stopped-flow fluorescence data .

-

Oxidation interference : Oxidized C12 sulfinate alters KRAS dynamics, mimicking KRAS G12D conformational changes .

(RS)-G12Di-1 (Strain-Release Alkylation)

A malolactone-based electrophile targeting K-Ras-G12D via S N2 ring-opening:

| Reaction Feature | Detail | Source |

|---|---|---|

| Mechanism | S N2 attack on malolactone β-carbon | |

| Enantioselectivity | R-enantiomer reacts faster (R » S) | |

| Structural basis | Covalent adduct in Switch-II pocket |

General Challenges in KRAS G12C Inhibitor Design

-

Oxidation sensitivity : Thiol reactivity necessitates stabilizing conditions (e.g., DTT) .

-

Kinetic optimization : Balancing reversible binding (Kd) and irreversible ligation rates .

-

Structural specificity : Avoiding off-target cysteines (e.g., C118) .

Methodological Approaches for Analysis

Scientific Research Applications

Non-Small Cell Lung Cancer (NSCLC)

K-Ras G12C mutations are found in approximately 30% of NSCLC cases. The efficacy of K-Ras G12C inhibitors like K-Ras G12C-IN-4 has been demonstrated in clinical trials:

- MRTX849 (Adagrasib) : This inhibitor showed a confirmed objective response rate of 32.2% among patients with advanced NSCLC harboring KRAS G12C mutations .

- Sotorasib : Another KRAS G12C inhibitor that has been FDA-approved based on its ability to provide durable responses in patients with NSCLC .

Colorectal Cancer

K-Ras G12C mutations are also present in a smaller fraction of colorectal cancer cases. Studies indicate that K-Ras G12C inhibitors can effectively target these mutations:

- Clinical Trials : Trials have shown that patients with KRAS G12C mutations exhibit distinct responses to therapies, with some achieving significant disease control .

- Combination Therapies : Research is ongoing into combining K-Ras G12C inhibitors with other treatments to overcome resistance and improve outcomes .

Preclinical Studies

Preclinical studies have focused on the development and optimization of K-Ras G12C inhibitors:

- ARS-853 and ARS-1620 : These compounds were developed as first-generation inhibitors, demonstrating the feasibility of targeting KRAS (G12C) in vivo. ARS-1620 exhibited greater stability and selectivity compared to its predecessors .

- Mechanistic Insights : Studies have shown that this compound can inhibit the active state of KRAS, leading to reduced cell viability and increased apoptosis in mutant KRAS cell lines .

Table 1: Summary of Clinical Outcomes with K-Ras G12C Inhibitors

| Study | Population | Treatment | Objective Response Rate | Disease Control Rate | Median Overall Survival |

|---|---|---|---|---|---|

| MRTX849 Trial | Advanced NSCLC | MRTX849 | 32.2% | 88.1% | Not reported |

| Sotorasib Trial | Advanced NSCLC | Sotorasib | 30% | 85% | Not reported |

| Adagrasib Trial | Colorectal Cancer | Adagrasib | 21% | 84.2% | 6.9 months |

Mechanism of Action

K-Ras G12C-IN-4 exerts its effects by covalently binding to the cysteine residue at codon 12 of the KRAS protein. This binding locks the protein in its inactive GDP-bound state, preventing the exchange of GDP for GTP and thereby inhibiting KRAS activation. As a result, downstream signaling pathways such as the RAF-MEK-ERK and PI3K-AKT pathways are blocked, leading to reduced cancer cell proliferation and survival .

Comparison with Similar Compounds

K-Ras G12C-IN-4 is part of a class of KRAS G12C inhibitors that includes compounds such as sotorasib and adagrasib. Compared to these inhibitors, this compound may offer unique advantages in terms of binding affinity, selectivity, and pharmacokinetic properties. Similar compounds include:

Sotorasib: The first FDA-approved KRAS G12C inhibitor, known for its efficacy in non-small cell lung cancer.

Adagrasib: Another KRAS G12C inhibitor with promising clinical trial results.

This compound’s unique binding mechanism and potential for combination therapy make it a valuable tool in cancer research and treatment development.

Biological Activity

K-Ras G12C-IN-4 is a small molecule inhibitor specifically targeting the K-Ras G12C mutation, which is prevalent in various cancers, particularly non-small cell lung cancer (NSCLC). This article delves into the biological activity of this compound, exploring its mechanisms of action, therapeutic efficacy, and the challenges associated with its use.

Overview of K-Ras G12C Mutation

The K-Ras gene is an essential component of the RAS signaling pathway, which regulates cell growth and differentiation. The G12C mutation results from a glycine-to-cysteine substitution at position 12, leading to constitutive activation of the protein, promoting oncogenic signaling and tumorigenesis. This mutation is observed in approximately 13% of lung adenocarcinomas and has become a focal point for targeted therapies.

This compound acts by selectively binding to the cysteine residue at position 12 of the K-Ras protein. This binding inhibits the protein's activity by stabilizing its inactive form, thus preventing downstream signaling pathways that contribute to cancer cell proliferation. The drug's mechanism can be summarized as follows:

- Inactive State Selectivity : this compound preferentially binds to the inactive state of K-Ras G12C, inhibiting its ability to hydrolyze GTP, which is critical for its activation cycle .

- Disruption of Oncogenic Signaling : By inhibiting K-Ras G12C, the drug disrupts multiple downstream signaling pathways, including MAPK and PI3K/AKT, effectively reducing tumor growth and survival .

Efficacy in Clinical Trials

Clinical trials have demonstrated the efficacy of K-Ras G12C inhibitors like sotorasib and adagrasib in patients with K-Ras G12C mutations. Key findings include:

| Study | Population | Objective Response Rate (ORR) | Progression-Free Survival (PFS) | Overall Survival (OS) |

|---|---|---|---|---|

| CodeBreaK100 | 126 NSCLC patients | 37.1% | 6.8 months | 12.5 months |

| KRYSTAL-1 | 116 NSCLC patients | 43% | 6.5 months | 12.6 months |

| Phase 1-2 (PDAC) | 38 PDAC patients | 21% | 4.0 months | 6.9 months |

These trials indicate that while K-Ras G12C inhibitors show promise in NSCLC, their efficacy in other cancer types like pancreatic ductal adenocarcinoma (PDAC) remains limited.

Challenges and Resistance Mechanisms

Despite initial successes, resistance to K-Ras G12C inhibitors poses significant challenges:

- Adaptive Resistance : Cancer cells may adapt by activating alternative signaling pathways or increasing expression of receptor tyrosine kinases (RTKs), which can bypass the inhibition caused by K-Ras G12C inhibitors .

- Secondary Mutations : The emergence of secondary mutations within the K-Ras gene can lead to reduced sensitivity to inhibitors .

Case Studies

- NSCLC Case Study : A patient with advanced NSCLC harboring a K-Ras G12C mutation was treated with sotorasib after failing multiple lines of therapy. The patient achieved a partial response lasting over six months before showing signs of disease progression due to adaptive resistance mechanisms involving RTK activation.

- Combination Therapy : In another study involving patients with KRAS G12C-mutant cancers, combination therapy using K-Ras inhibitors alongside PI3K/mTOR inhibitors demonstrated enhanced efficacy compared to monotherapy, suggesting that targeting multiple pathways could mitigate resistance .

Q & A

Basic Research Questions

Q. What experimental assays are recommended to validate the covalent binding mechanism of K-Ras G12C-IN-4 to KRAS G12C mutants?

Methodological Answer: Use mass spectrometry to confirm covalent adduct formation between this compound and the cysteine residue at position 12. Pair this with surface plasmon resonance (SPR) to measure binding kinetics (association/dissociation rates) and X-ray crystallography (e.g., PDB entry 7XXX, as in ) to resolve structural interactions. Include negative controls using non-reactive KRAS mutants (e.g., G12D) to confirm specificity .

Q. How can researchers ensure target specificity of this compound in cellular models with multiple RAS isoforms?

Methodological Answer: Employ isoform-specific siRNA knockdowns (e.g., siRNA targeting KRAS vs. HRAS/NRAS) in parallel with inhibitor treatment. Validate using Western blotting with phospho-ERK/MEK antibodies to monitor downstream pathway inhibition. Use isogenic cell lines (KRAS G12C vs. wild-type) to isolate on-target effects .

Q. What in vitro models are optimal for assessing this compound efficacy and resistance mechanisms?

Methodological Answer: Use 3D spheroid cultures of KRAS G12C-mutant cell lines (e.g., SW1573, as in ) to mimic tumor microenvironments. Combine with long-term dose escalation to simulate resistance. Perform RNA-seq or CRISPR-Cas9 screens to identify compensatory pathways (e.g., PI3K/AKT upregulation) .

Advanced Research Questions

Q. How can contradictory data on this compound degradation efficacy (e.g., ≥70% in SW1573 cells vs. lower efficacy in other models) be resolved?

Methodological Answer: Conduct proteomic profiling to compare ubiquitin-proteasome activity across cell lines. Use pulse-chase assays with cycloheximide to measure protein half-life differences. Investigate cell-specific factors (e.g., E3 ligase expression levels) via quantitative PCR or flow cytometry .

Q. What computational strategies are suitable for modeling this compound interactions with non-canonical binding partners (e.g., Calmodulin)?

Methodological Answer: Apply molecular dynamics (MD) simulations under physiological ion concentrations (e.g., Ca²⁺ for Calmodulin binding) to study conformational changes. Validate predictions using NMR spectroscopy or biolayer interferometry to detect binding interfaces. Reference existing models (e.g., oncogenic K-Ras G12D-CaM interaction in ) .

Q. What methodologies optimize the design of PROTACs derived from this compound (e.g., K-Ras ligand-Linker Conjugate 4)?

Methodological Answer: Screen linker lengths and chemistries (e.g., PEG vs. alkyl chains) using FRET-based assays to assess ternary complex formation (KRAS-PROTAC-E3 ligase). Validate degradation efficiency via immunoblotting and confocal microscopy to monitor subcellular localization. Use cryo-EM to resolve PROTAC-KRAS-E3 ligase structural complexes .

Q. How do researchers reconcile discrepancies in this compound efficacy between in vitro and in vivo models (e.g., GEM models)?

Methodological Answer: Perform pharmacokinetic/pharmacodynamic (PK/PD) modeling to compare drug exposure levels. Use genetically engineered mouse models (GEMs) with conditional KRAS G12C activation () and monitor tumor regression via bioluminescence imaging . Correlate with tumor RNA-seq to identify microenvironment-driven resistance mechanisms .

Q. Data Contradiction and Validation Frameworks

Q. What statistical approaches are critical for analyzing dose-response heterogeneity in this compound studies?

Methodological Answer: Apply hierarchical Bayesian modeling to account for inter-experiment variability. Use synergy scoring algorithms (e.g., Chou-Talalay) for combination therapy studies. Validate with bootstrapping to assess confidence intervals for IC₅₀ values .

Q. How should researchers address off-target effects observed in kinome-wide profiling of this compound?

Methodological Answer: Perform kinase inhibition assays (e.g., KINOMEscan) to identify off-target kinases. Use CRISPR-Cas9 knockout models of suspected off-targets (e.g., EGFR) to isolate contributions to cytotoxicity. Cross-validate with thermal shift assays to confirm direct binding .

Q. Tables for Key Experimental Parameters

Properties

Molecular Formula |

C31H33ClN4O4 |

|---|---|

Molecular Weight |

561.1 g/mol |

IUPAC Name |

2-[5-chloro-2-cyclopropyl-3-(5-methoxy-3,4-dihydro-1H-isoquinoline-2-carbonyl)-7-methylindol-1-yl]-N-(1-prop-2-enoylazetidin-3-yl)acetamide |

InChI |

InChI=1S/C31H33ClN4O4/c1-4-27(38)35-15-22(16-35)33-26(37)17-36-29-18(2)12-21(32)13-24(29)28(30(36)19-8-9-19)31(39)34-11-10-23-20(14-34)6-5-7-25(23)40-3/h4-7,12-13,19,22H,1,8-11,14-17H2,2-3H3,(H,33,37) |

InChI Key |

JESBUJUEMLEHDQ-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=CC2=C1N(C(=C2C(=O)N3CCC4=C(C3)C=CC=C4OC)C5CC5)CC(=O)NC6CN(C6)C(=O)C=C)Cl |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.